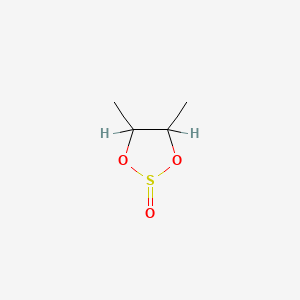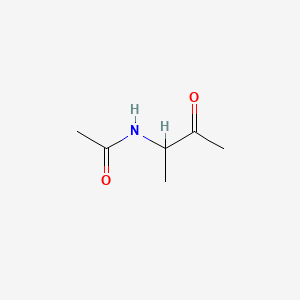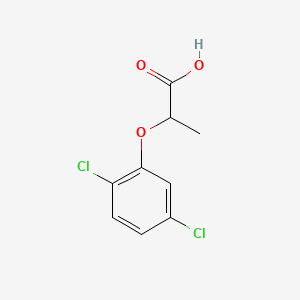
4,4'-Bis(2-bromoacetyl)biphenyl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various biphenyl derivatives has been explored in the provided studies. For instance, the molecule 4,4''''-di-n-octyl-p-quaterphenyl was synthesized using a nickel-catalyzed cross-coupling reaction, which indicates the potential for similar catalytic methods to be applied to the synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl . Additionally, the synthesis of 4-bromo-4'-ethynyl biphenyl and its subsequent polymerization using a palladium (II) salts catalyst system suggests that brominated biphenyl compounds can be effectively used as monomers in polymerization reactions . The novel synthesis of asymmetric bis(chlorophthalimide)s leading to higher molecular weight polyimides containing biphenyl units further demonstrates the versatility of biphenyl derivatives in polymer chemistry .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives has been extensively studied. For example, the crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) reveals different conformations within the unit cell, with dihedral angles between the phenyl rings varying significantly . This suggests that 4,4'-Bis(2-bromoacetyl)biphenyl could also exhibit conformational diversity. The structure of 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]biphenyl, with its crystallographic center of symmetry, provides insights into the expected geometry of similar biphenyl compounds .
Chemical Reactions Analysis
The reactivity of biphenyl derivatives is highlighted by the reaction of 4,4'-bis(4-pyridyl)biphenyl with 1-bromooctane to yield an "extended viologen" . This indicates that biphenyl compounds can participate in substitution reactions to form new organic molecules with interesting electronic properties. The polymerization of 4-bromo-4'-ethynyl biphenyl also exemplifies the chemical reactivity of brominated biphenyls in forming polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are diverse. The transition to a liquid-crystalline phase at 81 degrees C for 4,4''''-di-n-octyl-p-quaterphenyl suggests that similar biphenyl compounds might also exhibit mesogenic behavior . The solubility of aromatic poly(ether benzoxazole)s derived from biphenyl-based monomers in various solvents and their high thermal stability up to 380 °C in nitrogen are indicative of the robust nature of these materials . The solubility of polyimides containing biphenyl units in common organic solvents and their ability to form flexible films are also noteworthy .
Applications De Recherche Scientifique
Synthesis of Insoluble α-Bromoketone
- Scientific Field : Chemical Engineering
- Application Summary : This compound is used in the design and construction of an optical-ultrasonic coupled continuous flow reactor. The reactor synthesizes the insoluble α-bromoketone (4,4’-bis(2-bromoacetyl)biphenyl) continuously in situ, eliminating the need for large quantities of toxic bromine .
- Methods of Application : The reactor uses a combination of optical and ultrasonic technologies to synthesize the compound .
- Results or Outcomes : The reactor can produce the compound continuously in situ, which means it can be produced as needed, reducing the need for storage and handling of large quantities of the compound .
Synthesis of Daclatasvir
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4,4’-Bis(2-bromoacetyl)biphenyl is a key intermediate in the synthesis of Daclatasvir, a drug used to treat hepatitis C .
- Methods of Application : The compound is synthesized using biphenyl and bromoacetyl bromide as substrates, with CS as the reaction solvent. The reaction occurs under the action of AlCl, resulting in the formation of 4,4’-Bis(2-bromoacetyl)biphenyl .
- Results or Outcomes : The synthesis results in the production of Daclatasvir, a drug approved by the FDA for the treatment of chronic hepatitis C .
Synthesis of Poly (iminofuran-arylene)
- Scientific Field : Polymer Chemistry
- Application Summary : 4,4’-Bis(2-bromoacetyl)biphenyl is used in the synthesis of Poly (iminofuran-arylene), a type of polymer .
- Methods of Application : The compound is added to a Schlenk tube equipped with a magnetic stir bar, along with other reactants. The reaction mixture is heated at 100 °C for 6 hours under an air atmosphere .
- Results or Outcomes : The reaction results in the formation of Poly (iminofuran-arylene), a polymer with potential applications in various industries .
Organic Transformations
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various organic transformations, contributing to the synthesis of complex organic molecules.
- Methods of Application : The specific methods of application can vary widely depending on the particular transformation being carried out.
- Results or Outcomes : The use of this compound in organic transformations can lead to the synthesis of a wide range of organic compounds.
Material Synthesis
- Scientific Field : Material Science
- Application Summary : “4,4’-Bis(2-bromoacetyl)biphenyl” is used in the synthesis of materials, contributing to the development of new materials with unique properties.
- Methods of Application : The compound is used as a building block in the synthesis of materials, with the specific methods of application depending on the material being synthesized.
- Results or Outcomes : The use of this compound in material synthesis can lead to the development of new materials with unique properties.
Organic Synthesis Intermediate
- Scientific Field : Organic Chemistry
- Application Summary : “4,4’-Bis(2-bromoacetyl)biphenyl” is an intermediate in laboratory research and development . It is used in various organic transformations, contributing to the synthesis of complex organic molecules.
- Methods of Application : The specific methods of application can vary widely depending on the particular transformation being carried out.
- Results or Outcomes : The use of this compound in organic transformations can lead to the synthesis of a wide range of organic compounds.
Propriétés
IUPAC Name |
2-bromo-1-[4-[4-(2-bromoacetyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSLQVZQORGDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)CBr)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063286 | |
| Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(2-bromoacetyl)biphenyl | |
CAS RN |
4072-67-7 | |
| Record name | 1,1′-[1,1′-Biphenyl]-4,4′-diylbis[2-bromoethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004072677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromoethan-1-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Bis(bromoacetyl)biphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMK2D77YJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



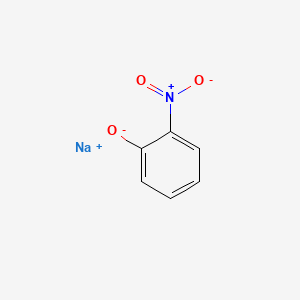
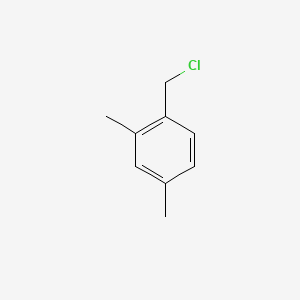

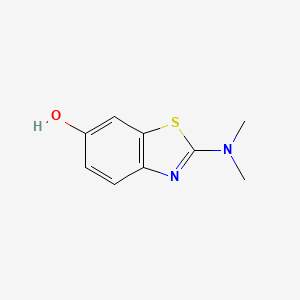


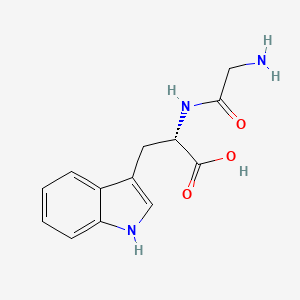


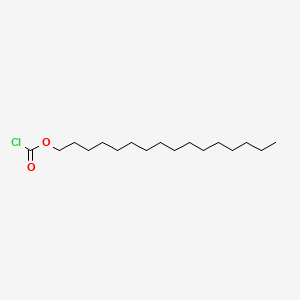
![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
